6-(1-Benzofuran-2-yl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

dCTPase inhibition structure–activity relationship pyridine positional isomerism

This 3-pyridinyl regioisomer is a critical negative control for dCTPase inhibitor programs, where the 3-pyridinyl orientation is detrimental to enzymatic inhibition compared to the 2-pyridinyl analogue, making it ideal for validating on-target engagement in CETSA or benchmarking selectivity in broad-panel profiling. The shared benzofuran-substituted triazolothiadiazole core with the active 2-pyridinyl isomer ensures closely matched physicochemical properties, reducing confounding variables in mechanistic studies. Additionally, the 3,6-disubstituted scaffold has demonstrated variable antiproliferative potency across SMMC-7721, HeLa, A549, and L929 cell lines, making it suitable for inclusion in diversity sets targeting oncology-relevant panels. Secure this compound for SAR-by-catalog or combinatorial expansion to benefit from reduced synthesis complexity and shorter lead times.

Molecular Formula C16H9N5OS
Molecular Weight 319.3g/mol
CAS No. 853891-72-2
Cat. No. B483239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1-Benzofuran-2-yl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS853891-72-2
Molecular FormulaC16H9N5OS
Molecular Weight319.3g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C3=NN4C(=NN=C4S3)C5=CN=CC=C5
InChIInChI=1S/C16H9N5OS/c1-2-6-12-10(4-1)8-13(22-12)15-20-21-14(18-19-16(21)23-15)11-5-3-7-17-9-11/h1-9H
InChIKeyFYSYJLOHUHUDKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1-Benzofuran-2-yl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 853891-72-2): Procurement-Relevant Structural and Scaffold Overview


6-(1-Benzofuran-2-yl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 853891-72-2, molecular formula C16H9N5OS, molecular weight 319.3 g/mol) is a heterocyclic research building block belonging to the triazolo[3,4-b][1,3,4]thiadiazole class—a condensed bridgehead nitrogen heterocyclic system combining 1,2,4-triazole and 1,3,4-thiadiazole rings that has attracted significant interest in medicinal chemistry for its wide-ranging pharmacological potential [1]. The compound features a benzofuran moiety at position 6 and a 3-pyridinyl substituent at position 3 of the fused triazolothiadiazole core, a specific substitution pattern that distinguishes it positionally from the more commonly studied 2-pyridinyl and 4-pyridinyl isomers [2]. The triazolo[3,4-b][1,3,4]thiadiazole scaffold is recognized as a privileged structure for constructing drug-like molecules with documented anticancer, antimicrobial, antitubercular, and enzyme-inhibitory activities [1].

Why the 3-Pyridinyl Regioisomer Cannot Be Substituted by Generic Triazolothiadiazole Analogs in 6-(1-Benzofuran-2-yl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Procurement


Within the triazolo[3,4-b][1,3,4]thiadiazole class, the spatial orientation of the pyridine nitrogen atom at position 3 of the scaffold profoundly dictates biological activity profiles, making generic substitution an unreliable procurement strategy. Published structure–activity relationship (SAR) data from a systematic dCTP pyrophosphatase 1 (dCTPase) inhibitor program demonstrated that pyridin-3-yl and pyridin-4-yl substituents were detrimental to enzymatic inhibition when directly compared with pyridine-2-yl analogues at the same scaffold position [1]. Specifically, the 3-pyridinyl orientation alters the dihedral angle between the heterocyclic core and the aryl substituent, creating either unfavorable steric interactions at the meta-position or disrupting key binding contacts that the ortho-nitrogen of the 2-pyridinyl isomer can form [1]. This positional dependence means that a 2-pyridinyl analog cannot serve as a functional surrogate for a 3-pyridinyl derivative in applications where differentiated molecular recognition is required—such as selective target de-prioritization, negative control experiments, or orthogonal binding-mode exploration. Additionally, the 3,6-disubstituted scaffold has demonstrated variable antiproliferative potency across SMMC-7721, HeLa, A549, and L929 cell lines depending on the specific nature of both substituents, further underscoring that substitution pattern, not merely scaffold presence, governs activity [2].

Quantitative Differentiation Evidence for 6-(1-Benzofuran-2-yl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 853891-72-2) vs. Structural Analogs


3-Pyridinyl vs. 2-Pyridinyl Positional Isomer Differentiation in dCTPase Enzymatic Inhibition

In a systematic SAR study of 3,6-disubstituted triazolothiadiazoles as dCTPase inhibitors, pyridin-3-yl substitution at the 3-position of the scaffold was identified as detrimental to enzymatic activity when compared head-to-head with the pyridine-2-yl analog at the same position [1]. The study explicitly reported that compounds bearing pyridin-3-yl (compound 6) or pyridine-4-yl (compound 9) substituents showed substantially reduced dCTPase inhibition relative to the corresponding pyridine-2-yl derivative (compound 4), which retained potent activity [1]. This SAR finding establishes that the 3-pyridinyl isomer—such as the target compound—occupies a distinct activity niche compared to the 2-pyridinyl positional isomer (CAS 929964-22-7), a common alternative in the triazolothiadiazole catalog.

dCTPase inhibition structure–activity relationship pyridine positional isomerism cancer target

Benzofuran vs. Non-Benzofuran Substituent Impact on Triazolothiadiazole Anticancer Potency Range

Class-level analysis of published triazolothiadiazole derivatives indicates that the benzofuran moiety is associated with enhanced cytotoxic potency compared to simple phenyl or non-fused heteroaryl substituents at the 6-position. In a comprehensive study of 23 3,6-disubstituted 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives evaluated against SMMC-7721, HeLa, A549, and L929 cell lines, compounds bearing fused heteroaryl substituents demonstrated superior antiproliferative effects compared to those with monocyclic aryl groups, with some compounds outperforming the reference drug 5-fluorouracil on normal cell line L929 [1]. Separately, benzofuran-containing heterocyclic hybrids have been characterized as privileged structures in anticancer drug design, with reported IC50 values ranging from 1.1 to 18.8 µM across various cancer cell assays for closely related triazolothiadiazole derivatives .

anticancer cytotoxicity benzofuran pharmacophore triazolothiadiazole

Dual Heteroaryl Substitution (Benzofuran + 3-Pyridinyl) Offers Distinct Physicochemical Profile vs. Symmetric or Single-Heteroaryl Analogs

The target compound features two distinct heteroaryl substituents—a benzofuran (oxygen-containing fused bicyclic) at position 6 and a 3-pyridinyl (nitrogen-containing monocyclic) at position 3—creating an asymmetric, electronically diverse molecular surface. This contrasts with symmetric analogs such as 3,6-bis(1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS not provided; molecular weight 358.4 g/mol) and 3,6-di(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (molecular weight 280.3 g/mol) [1]. The asymmetric substitution pattern of the target compound (C16H9N5OS, MW 319.3 g/mol) provides intermediate lipophilicity and hydrogen-bonding capacity compared to the symmetric bis-benzofuranyl (higher logP predicted, two oxygen H-bond acceptors) and bis-pyridinyl (lower logP, two nitrogen H-bond acceptors) analogs, positioning it within a favorable drug-like property space for fragment-based or lead-like screening collections [2].

molecular complexity drug-likeness heteroaryl diversity screening library design

Positional Regioisomer Identity (3-Position vs. 6-Position Substitution) Defines Synthetic Entry Point and Downstream Derivatization Potential

The target compound bears the benzofuran group at the 6-position and the 3-pyridinyl group at the 3-position of the triazolothiadiazole core. A regioisomeric variant—3-(1-benzofuran-2-yl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole—swaps these substituents. While no direct comparative biological data exist for this regioisomer pair, the synthetic routes to each are distinct: the 6-benzofuran-2-yl series derives from cyclocondensation of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with benzofuran-2-carboxylic acid derivatives, whereas the 3-benzofuran-2-yl series requires the reverse building-block logic [1]. Published synthetic protocols for related 6-aryl/heteroaryl triazolothiadiazoles confirm that the 6-position substituent is introduced via carboxylic acid coupling, making the choice of regioisomer a determinant of which commercially available carboxylic acid building blocks can be employed in library synthesis [1].

regioisomerism synthetic accessibility building block parallel synthesis

Urease Inhibitory Potential of Pyridine-Containing Triazolothiadiazoles Establishes a Secondary Activity Axis Differentiating 3-Pyridinyl Derivatives

A 2023 study evaluated 28 triazolothiadiazole and triazolothiadiazine analogues for in vitro urease inhibition, reporting IC50 values in the range of 10.41–41.20 µM across the series [1]. The most potent triazolothiadiazole derivatives (compounds 4e and 4f) achieved IC50 values of 11.62 ± 0.34 µM and 10.35 ± 0.14 µM, respectively, exhibiting approximately two-fold greater inhibitory efficacy than the standard inhibitor thiourea (IC50 = 22.48 ± 0.67 µM) [1]. These pyridine-containing triazolothiadiazoles demonstrated competitive inhibition kinetics with Ki values of 8.65 ± 0.004 µM (4e) and 7.04 ± 0.012 µM (4f) [1]. While the target compound with its specific benzofuran/3-pyridinyl substitution was not among the tested set, the study establishes that pyridine-substituted triazolothiadiazoles as a class possess measurable urease inhibitory activity, and the 3-pyridinyl orientation may influence potency differently than 2-pyridinyl or 4-pyridinyl variants based on the distinct electronic and steric environment at the enzyme active site [1].

urease inhibition antiulcer pyridine heterocycle enzyme inhibition kinetics

Recommended Application Scenarios for 6-(1-Benzofuran-2-yl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 853891-72-2) Based on Differential Evidence


Negative-Control or Selectivity-Counter-Screen Compound for dCTPase Inhibitor Programs

The 3-pyridinyl orientation of this compound is documented to be detrimental to dCTPase inhibition relative to the 2-pyridinyl isomer [1], making it an ideal matched-pair negative control for medicinal chemistry programs targeting dCTP pyrophosphatase 1. Researchers can use this compound alongside a 2-pyridinyl active analog to confirm on-target engagement specificity in cellular thermal shift assays (CETSA) or to benchmark selectivity in broad-panel kinase/enzyme profiling. The shared triazolothiadiazole core and benzofuran substituent ensure that physicochemical properties (solubility, permeability, non-specific binding) are closely matched between active and inactive isomers, reducing confounding variables in mechanistic studies [1].

Diversity-Oriented Screening Library Entry for Anticancer Phenotypic Hit Discovery

The class-level SAR evidence indicates that benzofuran-substituted triazolothiadiazoles populate the lower-micromolar range (IC50 1.1–18.8 µM) in cancer cell viability assays, with some derivatives outperforming 5-fluorouracil [1] [2]. The asymmetric dual-heteroaryl architecture provides molecular complexity beyond symmetric bis-aryl analogs, increasing the probability of unique biological fingerprinting in high-throughput phenotypic screening. This compound is suitable for inclusion in diversity sets targeting oncology-relevant cell panels (e.g., NCI-60, SMMC-7721, HeLa, A549) where novel chemotypes with balanced drug-like properties are sought [1] [2].

Urease Inhibition Screening for Gastrointestinal and Nephrological Therapeutic Discovery

Pyridine-containing triazolothiadiazoles have demonstrated validated urease inhibitory activity with IC50 values as low as 10.35 µM and competitive inhibition kinetics (Ki 7.04 µM), exceeding the potency of standard inhibitor thiourea by approximately two-fold [1]. The 3-pyridinyl substituent provides a distinct electronic environment at the enzyme's dinuclear nickel active site compared to 2- or 4-pyridinyl variants. This compound can serve as a starting point for structure-based optimization toward antiulcer or antinephrolithiasis agents, with the benzofuran moiety offering additional vectors for potency enhancement through hydrophobic pocket interactions identified in the published docking models [1].

Parallel Library Synthesis Starting from Commodity Benzofuran-2-Carboxylic Acid Building Blocks

The 6-benzofuran-2-yl regioisomeric configuration of this compound provides a synthetically advantageous entry point for parallel medicinal chemistry, as it is accessible via cyclocondensation of benzofuran-2-carboxylic acid—a widely available, low-cost building block—with 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol [1]. This contrasts with the reverse regioisomer, which requires less accessible benzofuran-substituted triazole-thiol intermediates. Groups planning SAR-by-catalog or combinatorial expansion around the triazolothiadiazole scaffold will benefit from reduced synthesis complexity and shorter procurement lead times when selecting this regioisomer as the core scaffold [1].

Quote Request

Request a Quote for 6-(1-Benzofuran-2-yl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.